
m-PEG17-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG17-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules, which enable selective protein degradation via the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG17-NHS ester involves the reaction of polyethylene glycol (PEG) with N-hydroxysuccinimide (NHS) under specific conditions. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The NHS ester moiety reacts efficiently with primary amino groups (-NH2) in neutral or slightly basic buffers to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
NHS Ester Reaction Chemistry
NHS esters are formed through carbodiimide-activation of carboxylate molecules . NHS ester-activated crosslinkers and labeling compounds react with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to yield stable amide bonds, releasing N-hydroxysuccinimide (NHS) .
Reaction Scheme
R-NHS + H2N-P → R-NH-P + NHS, where R represents a labeling reagent or one end of a crosslinker with the NHS ester reactive group, and P represents a protein or molecule containing the target functional group (primary amine) .
m-PEG17-NHS Ester Specifics
This compound has the following characteristics:
-
Purity : > 90% (maintains over 95% purity initially but may experience slight degradation over time due to its instability)
-
SMILES : O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O
This compound contains an NHS ester, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .
NHS vs. Sulfo-NHS Crosslinkers
Sulfo-NHS esters are similar to NHS esters but contain a sulfonate (–SO3) group on the N-hydroxysuccinimide ring . This charged group increases the water solubility of crosslinkers and prevents Sulfo-NHS crosslinkers from permeating cell membranes, enabling their use for cell surface crosslinking methods .
Scientific Research Applications
Bioconjugation Techniques
NHS Ester Chemistry
The m-PEG17-NHS ester functions primarily as a reactive linker for bioconjugation. NHS esters are known for their ability to react with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds. This reaction is essential for creating conjugates that can be used in therapeutic and diagnostic applications. The incorporation of PEG improves the solubility and bioavailability of the resulting conjugates, which is particularly beneficial in aqueous environments .
Applications in Antibody-Drug Conjugates (ADCs)
One significant application of this compound is in the development of antibody-drug conjugates (ADCs). ADCs combine antibodies with cytotoxic drugs via linkers like m-PEG17-NHS to target cancer cells specifically while minimizing damage to healthy tissues. The PEG component enhances the pharmacokinetic properties of ADCs, allowing for improved circulation times and reduced immunogenicity .
Protein Modification
Selective Labeling
The this compound can be employed for selective labeling of proteins at their N-terminus or lysine residues. This selective labeling is crucial for studying protein interactions, dynamics, and functions in biological systems. For instance, studies have shown that using NHS esters facilitates the site-specific modification of proteins, which can be vital for understanding mechanisms in cell biology and therapeutic development .
Surface Modification for Microarrays
NHS esters like m-PEG17-NHS are also used to modify surfaces in microarray technologies. By attaching NHS groups to glass slides or other surfaces, researchers can immobilize proteins or nucleic acids efficiently. This method allows for high-throughput analysis of biomolecular interactions, which is essential in drug discovery and diagnostics .
Drug Delivery Systems
Improving Pharmacokinetics
The incorporation of this compound into drug formulations enhances their pharmacokinetic properties. PEGylation (the process of attaching PEG chains to molecules) can reduce renal clearance and prolong circulation time in the bloodstream. This is particularly advantageous for therapeutic proteins and peptides that require extended half-lives to exert their effects effectively .
Case Study: PEGylated Therapeutics
Research has demonstrated that PEGylated versions of therapeutic proteins exhibit improved stability and reduced immunogenicity compared to their non-PEGylated counterparts. For example, studies involving bovine lactoferrin modified with branched PEG-NHS showed significant improvements in reaction velocities based on pH conditions, highlighting the importance of optimizing reaction parameters for effective PEGylation .
Summary of Properties and Benefits
Property | Description |
---|---|
Reactivity | Selectively reacts with primary amines to form stable amide bonds |
Solubility | Enhances aqueous solubility of conjugated biomolecules |
Stability | Provides improved stability and reduced immunogenicity for therapeutic agents |
Versatility | Applicable in various fields including drug delivery, diagnostics, and research |
Mechanism of Action
m-PEG17-NHS ester exerts its effects by forming stable amide bonds with primary amines on target molecules. This reaction facilitates the conjugation of PEG chains to proteins or other biomolecules, enhancing their solubility, stability, and bioavailability. In the context of PROTACs, this compound acts as a linker that joins two essential ligands, enabling the selective degradation of target proteins via the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
m-PEG-NHS ester: A similar PEG-based linker with varying chain lengths.
m-PEG-SCM: Another PEG-based linker that uses succinimidyl carbonate (SCM) instead of NHS.
m-PEG-MAL: A PEG-based linker with a maleimide group for thiol-reactive conjugation.
Uniqueness
m-PEG17-NHS ester is unique due to its specific chain length (17 ethylene glycol units), which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .
Biological Activity
m-PEG17-NHS ester, a derivative of polyethylene glycol (PEG) functionalized with an N-hydroxysuccinimide (NHS) group, is widely utilized in bioconjugation applications. The NHS ester allows for the selective labeling and crosslinking of primary amines in biomolecules, enhancing their solubility and stability in aqueous environments. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to react with nucleophilic groups, particularly primary amines found in proteins and peptides. The reaction forms stable amide bonds, which are crucial in various biochemical applications such as drug delivery systems and protein labeling.
- Reactivity with Amines : The NHS group reacts rapidly with primary amines, facilitating efficient conjugation. This property is essential for creating antibody-drug conjugates (ADCs) and other bioconjugates used in therapeutic applications .
- Increased Solubility : The PEG component significantly enhances the solubility of the conjugated molecules, making them suitable for use in physiological conditions .
Applications
This compound has a wide range of applications in biomedical research and therapy:
- Protein Labeling : It is extensively used to label proteins for various assays, including Western blotting and fluorescence microscopy.
- Drug Delivery : The compound serves as a linker in ADCs, ensuring that drugs are effectively delivered to target cells while minimizing side effects.
- Hemostatic Agents : Research indicates that NHS esters can be integrated into hemostatic materials to promote clot formation by crosslinking with blood proteins .
Case Studies and Experimental Data
- Chemoproteomic Profiling : A study demonstrated that NHS-ester functionalized probes could map reactivity across various nucleophilic amino acids in the proteome. This study identified over 3,000 probe-modified peptides from mouse liver proteome, showcasing the versatility of NHS-esters in chemoproteomic applications .
- Hemostatic Performance : A series of poly(2-oxazoline) based hemostatic devices were synthesized using NHS-esters. The study found that these devices exhibited significant gelation when mixed with whole blood, confirming the essential role of NHS-esters in promoting chemical cross-links with blood proteins .
- Zein Nanoparticles Stability : Research on Zein nanoparticles modified with PEG through NHS-ester chemistry revealed that pre-functionalization significantly improved stability under physiologically relevant conditions. This stability is critical for drug delivery applications where aggregation can hinder efficacy .
Table 1: Reactivity Profile of this compound
Amino Acid Type | Reactivity (%) | Comments |
---|---|---|
Lysine | 50 | High preference for NHS-esters |
Serine | 18 | Moderate reactivity |
Threonine | 18 | Moderate reactivity |
Tyrosine | 10 | Lower reactivity |
Cysteine | 5 | Minimal reactivity |
Table 2: Hemostatic Performance of NHS-Ester Functionalized Polymers
Polymer Type | Gelation Time (seconds) | NHS Content (mmol/g) | Performance Rating |
---|---|---|---|
POx-NHS P1 | 15 | 0.91 | Excellent |
POx-NHS P2 | 23 | 1.50 | Good |
Control (No NHS) | >60 | 0 | Poor |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO21/c1-45-6-7-47-10-11-49-14-15-51-18-19-53-22-23-55-26-27-57-30-31-59-34-35-61-37-36-60-33-32-58-29-28-56-25-24-54-21-20-52-17-16-50-13-12-48-9-8-46-5-4-40(44)62-41-38(42)2-3-39(41)43/h2-37H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQNNHSNVCGRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.